molecular formula C12H18O2 B12660000 Ethyl (E)-2-decen-4-ynoate CAS No. 66901-42-6

Ethyl (E)-2-decen-4-ynoate

Cat. No.: B12660000
CAS No.: 66901-42-6
M. Wt: 194.27 g/mol
InChI Key: KWDAVLICMDXFFU-ZHACJKMWSA-N
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Description

Ethyl (E)-2-decen-4-ynoate is an organic compound characterized by its ester functional group and a unique alkyne moiety. This compound is known for its distinctive chemical structure, which includes a double bond (E-configuration) and a triple bond within a ten-carbon chain. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions and produces the ester with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-decen-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-decen-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-2-decen-4-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The alkyne moiety can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-decen-4-enoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl (E)-2-decen-4-yn-1-ol: Contains an alcohol group instead of an ester group.

    Ethyl (E)-2-decen-4-yn-1-amine: Contains an amine group instead of an ester group.

Uniqueness

Ethyl (E)-2-decen-4-ynoate is unique due to its combination of an ester functional group and an alkyne moiety, which imparts distinct chemical reactivity and potential applications. The presence of both a double bond (E-configuration) and a triple bond within the same molecule makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

66901-42-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl (E)-dec-2-en-4-ynoate

InChI

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-7H2,1-2H3/b11-10+

InChI Key

KWDAVLICMDXFFU-ZHACJKMWSA-N

Isomeric SMILES

CCCCCC#C/C=C/C(=O)OCC

Canonical SMILES

CCCCCC#CC=CC(=O)OCC

Origin of Product

United States

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